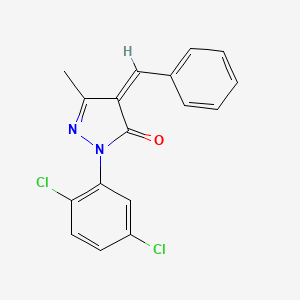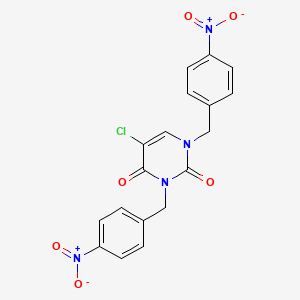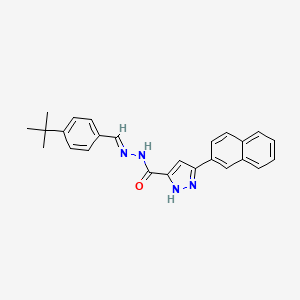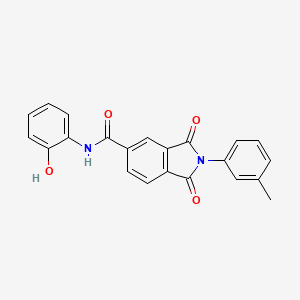
(4Z)-4-benzylidene-2-(2,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-1-(2,5-DICHLOROPHENYL)-3-METHYL-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a synthetic organic compound belonging to the pyrazolone class. This compound is characterized by its complex structure, which includes a dichlorophenyl group, a methyl group, and a phenylmethylidene group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-1-(2,5-DICHLOROPHENYL)-3-METHYL-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 2,5-dichlorobenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
(4Z)-1-(2,5-DICHLOROPHENYL)-3-METHYL-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (4Z)-1-(2,5-DICHLOROPHENYL)-3-METHYL-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
- (4Z)-1-(2,4-DICHLOROPHENYL)-3-METHYL-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- (4Z)-1-(2,6-DICHLOROPHENYL)-3-METHYL-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- (4Z)-1-(2,5-DICHLOROPHENYL)-3-ETHYL-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Uniqueness: The uniqueness of (4Z)-1-(2,5-DICHLOROPHENYL)-3-METHYL-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific substitution pattern and the presence of both dichlorophenyl and phenylmethylidene groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C17H12Cl2N2O |
|---|---|
Poids moléculaire |
331.2 g/mol |
Nom IUPAC |
(4Z)-4-benzylidene-2-(2,5-dichlorophenyl)-5-methylpyrazol-3-one |
InChI |
InChI=1S/C17H12Cl2N2O/c1-11-14(9-12-5-3-2-4-6-12)17(22)21(20-11)16-10-13(18)7-8-15(16)19/h2-10H,1H3/b14-9- |
Clé InChI |
SKPGUYASUQCPIY-ZROIWOOFSA-N |
SMILES isomérique |
CC\1=NN(C(=O)/C1=C\C2=CC=CC=C2)C3=C(C=CC(=C3)Cl)Cl |
SMILES canonique |
CC1=NN(C(=O)C1=CC2=CC=CC=C2)C3=C(C=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-[(Z)-(3-{[(4-bromophenyl)carbonyl]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B11680705.png)
![7-[(2-fluorophenyl)methoxy]-4-propyl-2H-chromen-2-one](/img/structure/B11680710.png)
![(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11680716.png)

![2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11680729.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11680735.png)
![6-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11680751.png)
![N-(4-iodophenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11680753.png)
![4-({[(2Z)-2-[(4-chlorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11680758.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11680762.png)
![ethyl (2Z)-2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11680776.png)
